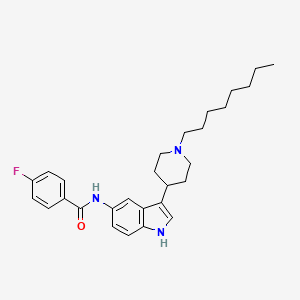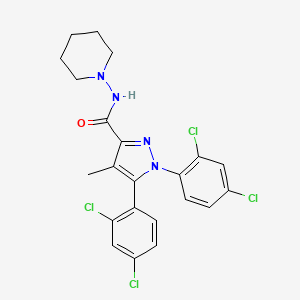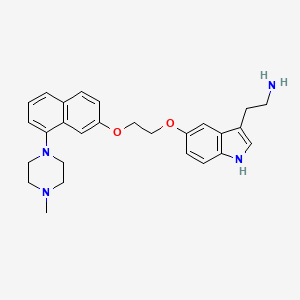![molecular formula C36H46N6 B10791723 1,4-bis[3-(1,2,3,4-Tetrahydroacridin-9-yl)aminopropyl]piperazine](/img/structure/B10791723.png)
1,4-bis[3-(1,2,3,4-Tetrahydroacridin-9-yl)aminopropyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis[3-(1,2,3,4-Tetrahydroacridin-9-yl)aminopropyl]piperazine is a complex organic compound that belongs to the class of tetrahydroacridine derivatives. These compounds are known for their diverse biological activities, including potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease. The structure of this compound includes two tetrahydroacridine moieties linked by a piperazine ring, which contributes to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis[3-(1,2,3,4-Tetrahydroacridin-9-yl)aminopropyl]piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 9-amino-1,2,3,4-tetrahydroacridine: This intermediate can be synthesized by the reduction of 9-nitroacridine using hydrogen gas in the presence of a palladium catalyst.
Alkylation of 9-amino-1,2,3,4-tetrahydroacridine: The amino group is alkylated with 1,3-dibromopropane to form 3-(1,2,3,4-tetrahydroacridin-9-yl)aminopropane.
Formation of the final compound: The alkylated product is then reacted with piperazine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-bis[3-(1,2,3,4-Tetrahydroacridin-9-yl)aminopropyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to reduce any nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the tetrahydroacridine moieties.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,4-bis[3-(1,2,3,4-Tetrahydroacridin-9-yl)aminopropyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 1,4-bis[3-(1,2,3,4-Tetrahydroacridin-9-yl)aminopropyl]piperazine involves its interaction with biological targets such as cholinesterase enzymes. The compound inhibits these enzymes, leading to an increase in the levels of acetylcholine in the synaptic cleft. This can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are observed . Additionally, the compound’s ability to intercalate into DNA can disrupt DNA replication and transcription, contributing to its potential anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Tacrine: Another tetrahydroacridine derivative known for its cholinesterase inhibitory activity.
Donepezil: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: An alkaloid that also inhibits cholinesterase and is used in Alzheimer’s therapy.
Uniqueness
1,4-bis[3-(1,2,3,4-Tetrahydroacridin-9-yl)aminopropyl]piperazine is unique due to its dual tetrahydroacridine moieties linked by a piperazine ring, which may enhance its binding affinity and specificity for cholinesterase enzymes compared to other similar compounds. This structural feature could potentially lead to improved therapeutic efficacy and reduced side effects .
Propiedades
Fórmula molecular |
C36H46N6 |
|---|---|
Peso molecular |
562.8 g/mol |
Nombre IUPAC |
N-[3-[4-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]piperazin-1-yl]propyl]-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C36H46N6/c1-5-15-31-27(11-1)35(28-12-2-6-16-32(28)39-31)37-19-9-21-41-23-25-42(26-24-41)22-10-20-38-36-29-13-3-7-17-33(29)40-34-18-8-4-14-30(34)36/h1,3,5,7,11,13,15,17H,2,4,6,8-10,12,14,16,18-26H2,(H,37,39)(H,38,40) |
Clave InChI |
SBMAHPAASJBGAF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN4CCN(CC4)CCCNC5=C6CCCCC6=NC7=CC=CC=C75 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide;hydrochloride](/img/structure/B10791642.png)
![C-[3-(2-Dimethylamino-ethyl)-1H-indol-5-yl]-N-[4-({[3-(2-dimethylamino-ethyl)-1H-indol-5-ylmethanesulfonyl]-methyl-amino}-methyl)-benzyl]-N-methyl-methanesulfonamide](/img/structure/B10791643.png)

![7-chloro-1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B10791655.png)

![N-[3-[1-[3-amino-2-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]-3-oxopropyl]piperidin-4-yl]-1H-indol-5-yl]-4-fluorobenzamide](/img/structure/B10791666.png)
![4-fluoro-N-[3-[1-[7-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]heptyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791680.png)
![4-fluoro-N-[3-[1-[2-[2-[2-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]ethoxy]ethoxy]ethyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791687.png)
![4-fluoro-N-[3-[1-[10-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]decyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791694.png)
![4-fluoro-N-[3-[1-[2-[2-[2-[2-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791700.png)
![4-fluoro-N-[3-[1-[(E)-4-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]but-2-enyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791705.png)
![N-[4-(1,2,3,4-tetrahydroacridin-9-ylamino)butyl]-N-[3-(1,2,3,4-tetrahydroacridin-9-ylsulfanyl)propyl]acetamide](/img/structure/B10791708.png)
![N-[4-(1,2,3,4-tetrahydroacridin-9-ylamino)butyl]-N-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]acetamide](/img/structure/B10791715.png)
